molecular formula C10H8N2O4 B15316101 2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid

2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid

Katalognummer: B15316101
Molekulargewicht: 220.18 g/mol
InChI-Schlüssel: RLFLOYYSBSRLPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid is an organic compound with the molecular formula C10H8N2O4 and a molecular weight of 220.18 g/mol . This compound is characterized by the presence of a nitro group, a prop-2-YN-1-ylamino group, and a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid typically involves the nitration of 5-(prop-2-YN-1-ylamino)benzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the compound .

Industrial production methods for this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product .

Analyse Chemischer Reaktionen

2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can be reduced to form 2-amino-5-(prop-2-YN-1-ylamino)benzoic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-YN-1-ylamino group may also play a role in the compound’s activity by interacting with specific enzymes or receptors .

Vergleich Mit ähnlichen Verbindungen

2-Nitro-5-(prop-2-YN-1-ylamino)benzoic acid can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C10H8N2O4

Molekulargewicht

220.18 g/mol

IUPAC-Name

2-nitro-5-(prop-2-ynylamino)benzoic acid

InChI

InChI=1S/C10H8N2O4/c1-2-5-11-7-3-4-9(12(15)16)8(6-7)10(13)14/h1,3-4,6,11H,5H2,(H,13,14)

InChI-Schlüssel

RLFLOYYSBSRLPP-UHFFFAOYSA-N

Kanonische SMILES

C#CCNC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.